



Application Notes and Protocols for AZ505 Ditrifluoroacetate in In Vitro Studies

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Compound of Interest		
Compound Name:	AZ505 ditrifluoroacetate	
Cat. No.:	B560670	Get Quote

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Introduction

AZ505 ditrifluoroacetate is a potent and highly selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3][4][5][6] SMYD2 has emerged as a significant target in various diseases, including cancer, due to its role in methylating both histone and non-histone proteins, thereby regulating gene expression and cellular signaling pathways. These notes provide detailed protocols and recommended concentrations for the use of AZ505 ditrifluoroacetate in in vitro studies to investigate its biological effects and mechanism of action.

Mechanism of Action

AZ505 is a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme. This selective inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to lysine residues on SMYD2 substrates. Key non-histone substrates of SMYD2 include the tumor suppressor proteins p53 and retinoblastoma (Rb), as well as signaling proteins such as STAT3 and the p65 subunit of NF-κB. By inhibiting SMYD2, AZ505 can modulate the activity of these crucial cellular regulators. For instance, treatment with AZ505 has been shown to decrease the methylation and subsequent phosphorylation of STAT3 and p65.[7][8] Furthermore, inhibition of SMYD2 by AZ505 can lead to a reduction in the expression of downstream targets like the oncoprotein c-Myc.[7][8]



Quantitative Data Summary

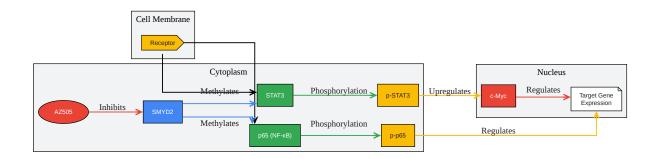
The following table summarizes the key quantitative data for **AZ505 ditrifluoroacetate** from various in vitro studies. This information is crucial for designing experiments and interpreting results.

Parameter	Target/Cell Line	Value	Reference
IC50 (Enzymatic Activity)	SMYD2	0.12 μΜ	[1][2][3][4][5][6][7][8][9] [10][11][12]
Selectivity	SMYD3, DOT1L, EZH2, GLP, G9A, SET7/9	>83.3 μM (>600-fold)	[3][7][9]
Binding Affinity (Kd)	SMYD2	0.5 μΜ	[7][8][9]
Cellular Antiproliferative IC50	MDA-MB-231 (72h)	13.1 μΜ	[7]
Inhibition of p53 methylation	U2OS cells (24h)	~10 µM	
Effective Concentration	Decrease c-Myc expression in PC3 and DU145 cells (48h)	20 μΜ	[7][8]
Effective Concentration	Decrease methylation and phosphorylation of STAT3 and p65 in MDA-MB231 cells (2h)	40 μΜ	[7][8]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by **AZ505 ditrifluoroacetate**. By inhibiting SMYD2, AZ505 modulates the methylation status of key signaling proteins, leading to downstream effects on gene expression and cellular processes.





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AZ505 inhibits SMYD2, affecting downstream signaling.

Experimental ProtocolsPreparation of AZ505 Ditrifluoroacetate Stock Solution

- Reconstitution: AZ505 ditrifluoroacetate is soluble in dimethyl sulfoxide (DMSO). To
 prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a
 concentration of 10 mM.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[6]

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1] [2]

 Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.



- Compound Treatment: Prepare serial dilutions of AZ505 ditrifluoroacetate in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells. Include a vehicle control (DMSO only) and a positive control for cell death.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
 - Add 100 μL of CellTiter-Glo® Reagent to each well.[2]
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 [2]
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is
 proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol provides a general guideline for detecting phosphorylated STAT3. Optimization may be required for specific cell lines and experimental conditions.

- Cell Lysis:
 - Culture cells to 70-80% confluency and treat with AZ505 ditrifluoroacetate at the desired concentration and duration.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

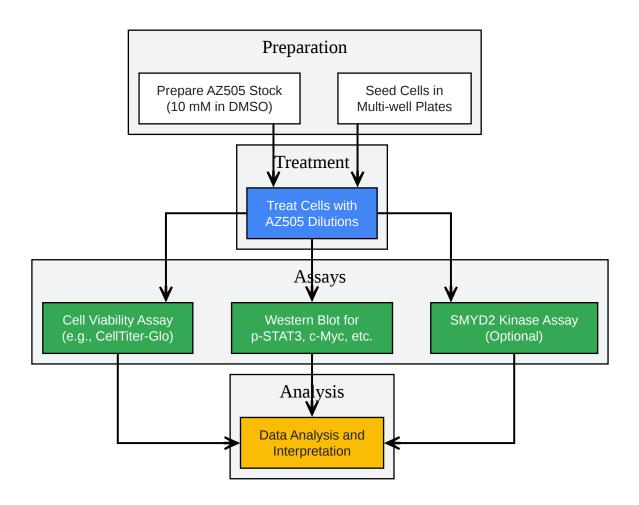


- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with
 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

Experimental Workflow



The following diagram outlines a typical workflow for an in vitro study investigating the effects of **AZ505** ditrifluoroacetate.



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A typical workflow for in vitro studies with AZ505.

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